Anticonvulsant Potency in Maximal Electroshock Seizure (MES) Model vs. Phenobarbital
In the MES test in mice, 2-(benzylsulfanyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide demonstrates an ED₅₀ of approximately 30 mg/kg (i.p.), compared to phenobarbital at 22 mg/kg (i.p.) . While less potent than phenobarbital, this places the compound within the active range of clinically relevant anticonvulsants and within the potency window of the most active α-substituted acetamido-N-benzylacetamide analogs (ED₅₀ 13–21 mg/kg) [1].
| Evidence Dimension | Anticonvulsant potency (MES ED₅₀, mice, i.p.) |
|---|---|
| Target Compound Data | ED₅₀ ≈ 30 mg/kg (i.p.) |
| Comparator Or Baseline | Phenobarbital: ED₅₀ = 22 mg/kg (i.p.); Top-quartile class analogs: ED₅₀ = 13–21 mg/kg |
| Quantified Difference | Target compound is ~1.4-fold less potent than phenobarbital; ~1.4–2.3-fold less potent than the most active class members |
| Conditions | Maximal electroshock seizure (MES) test in mice; intraperitoneal administration; anticonvulsant activity assessed by abolition of tonic hindlimb extension |
Why This Matters
Procurement decisions for anticonvulsant screening libraries require compounds with confirmed MES protection; this compound's ED₅₀ value confirms it as an active class member suitable for structure–activity relationship (SAR) expansion studies.
- [1] Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site in (R)-N′-Benzyl 2-Amino-3-methylbutanamide, (R)-N′-Benzyl 2-Amino-3,3-dimethylbutanamide, and (R)-N′-Benzyl 2-Amino-3-methoxypropionamide Provides Potent Anticonvulsants (MES ED₅₀ = 13–21 mg/kg). Academia.edu, 2011. View Source
